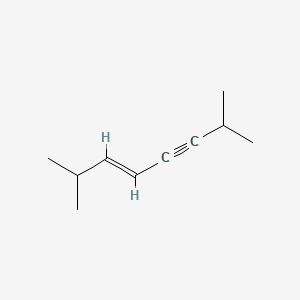
3-Octen-5-yne, 2,7-dimethyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octen-5-yne, 2,7-dimethyl-, (E)- is an organic compound with the molecular formula C10H16This compound is characterized by its unique structure, which includes a conjugated system of double and triple bonds, making it an interesting subject for chemical research and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octen-5-yne, 2,7-dimethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of 2,7-dimethyl-1,6-heptadiene with acetylene under specific reaction conditions. The reaction is usually catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the enyne structure .
Industrial Production Methods
Industrial production of 3-Octen-5-yne, 2,7-dimethyl-, (E)- may involve large-scale catalytic processes. These processes often use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Octen-5-yne, 2,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Octen-5-yne, 2,7-dimethyl-, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying enyne reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Octen-5-yne, 2,7-dimethyl-, (E)- involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Octen-5-yne, 2,7-dimethyl-, (Z)-: The cis isomer of the compound, which has different spatial arrangement and reactivity.
2,7-Dimethyl-3-octen-5-yne: Another isomer with variations in the position of double and triple bonds.
Uniqueness
3-Octen-5-yne, 2,7-dimethyl-, (E)- is unique due to its specific (E)-configuration, which influences its chemical reactivity and physical properties. This configuration can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
55956-33-7 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(E)-2,7-dimethyloct-3-en-5-yne |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7,9-10H,1-4H3/b7-5+ |
InChI-Schlüssel |
FGLNIYXXYPEICN-FNORWQNLSA-N |
Isomerische SMILES |
CC(C)/C=C/C#CC(C)C |
Kanonische SMILES |
CC(C)C=CC#CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)


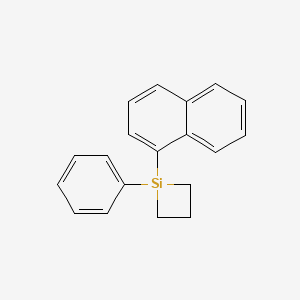
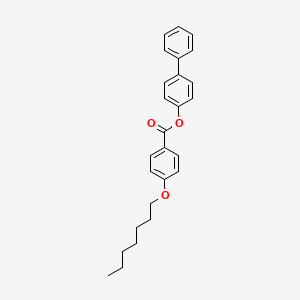
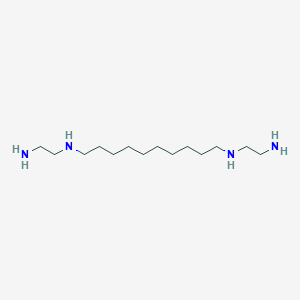
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

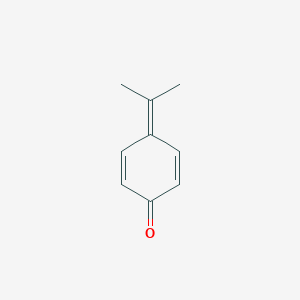
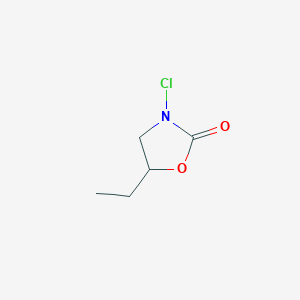
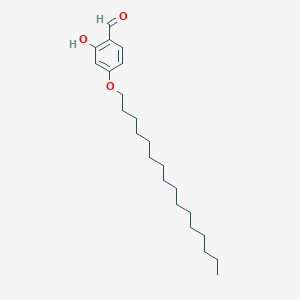

![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
